![molecular formula C9H11NO2 B13743419 Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
Propionic acid-[3]pyridylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionic acid-3pyridylmethyl ester, also known as pyridin-3-ylmethylpropanoate, is an organic compound with the molecular formula C9H11NO2. It is an ester derived from propionic acid and 3-pyridylmethanol.
准备方法
Synthetic Routes and Reaction Conditions
Propionic acid-3pyridylmethyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. The general reaction involves heating propionic acid with 3-pyridylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of propionic acid-3pyridylmethyl ester follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the ester product .
化学反应分析
Types of Reactions
Propionic acid-3pyridylmethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propionic acid and 3-pyridylmethanol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products
Hydrolysis: Propionic acid and 3-pyridylmethanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the reagents used.
科学研究应用
Propionic acid-3pyridylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
作用机制
The mechanism of action of propionic acid-3pyridylmethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release propionic acid and 3-pyridylmethanol, which may exert biological effects. Propionic acid can act as an antimicrobial agent by disrupting microbial cell membranes and metabolic processes . The ester itself may also interact with cellular components, affecting various biochemical pathways .
相似化合物的比较
Propionic acid-3pyridylmethyl ester can be compared with other esters derived from propionic acid and different alcohols:
Propionic acid ethyl ester: Commonly used as a flavoring agent with a fruity odor.
Propionic acid methyl ester: Used in the synthesis of pharmaceuticals and as a solvent.
Propionic acid butyl ester: Utilized in the production of perfumes and as a plasticizer.
The uniqueness of propionic acid-3pyridylmethyl ester lies in its pyridyl group, which imparts distinct chemical and biological properties compared to other esters .
属性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
pyridin-3-ylmethyl propanoate |
InChI |
InChI=1S/C9H11NO2/c1-2-9(11)12-7-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3 |
InChI 键 |
MIBYGAYSSRVCOW-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OCC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


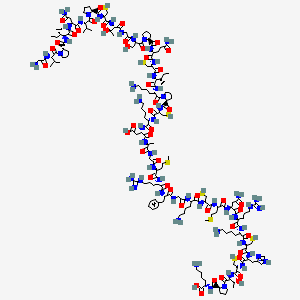
![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)
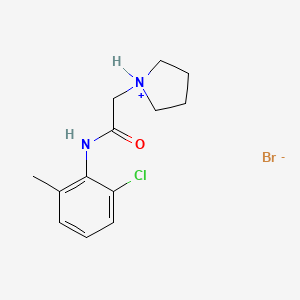
![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)

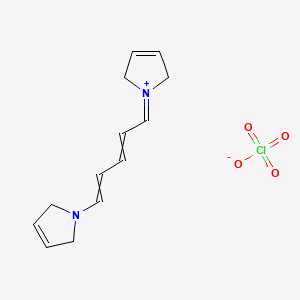
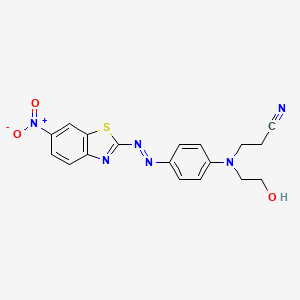



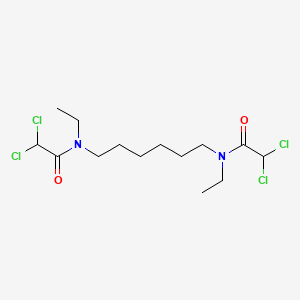
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)


